molecular formula C8H6Br2 B1149547 (Z)-1-Bromo-4-(2-bromovinyl)benzene CAS No. 115665-68-4

(Z)-1-Bromo-4-(2-bromovinyl)benzene

Cat. No.: B1149547
CAS No.: 115665-68-4
M. Wt: 261.94124
InChI Key:
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Description

(Z)-1-Bromo-4-(2-bromovinyl)benzene is an organic compound with the molecular formula C8H7Br2. It is a derivative of benzene, where one hydrogen atom is replaced by a bromine atom and another hydrogen atom is replaced by a bromoethenyl group. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

(Z)-1-Bromo-4-(2-bromovinyl)benzene can be synthesized through several methods. One common method involves the bromination of 4-vinylbenzene using bromine in the presence of a catalyst such as iron(III) bromide. The reaction typically occurs at room temperature and yields the desired product with high purity .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled to optimize the bromination process and minimize the formation of by-products .

Chemical Reactions Analysis

Types of Reactions

(Z)-1-Bromo-4-(2-bromovinyl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(Z)-1-Bromo-4-(2-bromovinyl)benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of (Z)-1-Bromo-4-(2-bromovinyl)benzene involves its interaction with various molecular targets. In electrophilic aromatic substitution reactions, the compound forms a sigma complex with the electrophile, followed by the removal of a proton to restore aromaticity. This mechanism is similar to other benzene derivatives undergoing electrophilic substitution .

Comparison with Similar Compounds

Similar Compounds

  • 1-Bromo-4-(2-bromoethyl)benzene
  • 1-Bromo-2-phenylethylene
  • 1-Bromo-2-phenylethyne

Uniqueness

(Z)-1-Bromo-4-(2-bromovinyl)benzene is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to other brominated benzene derivatives. Its bromoethenyl group allows for unique synthetic transformations that are not possible with other similar compounds .

Properties

IUPAC Name

1-bromo-4-(2-bromoethenyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Br2/c9-6-5-7-1-3-8(10)4-2-7/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AASXNYRCBGBZJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=CBr)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Br2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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